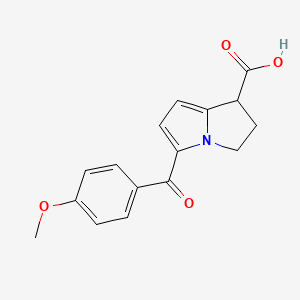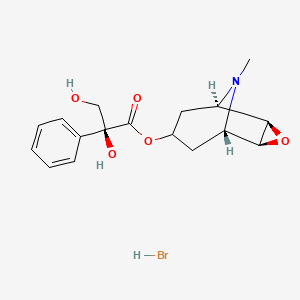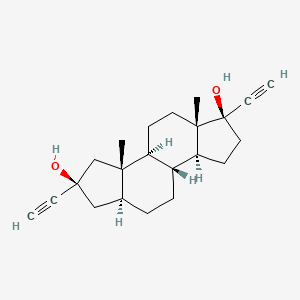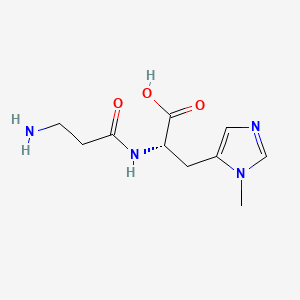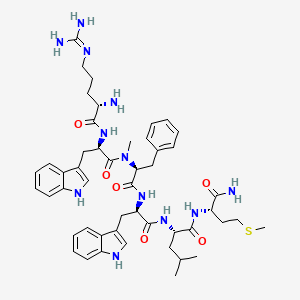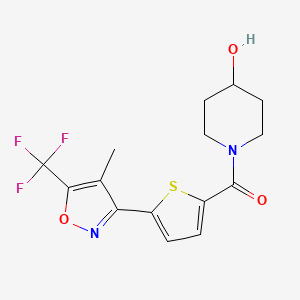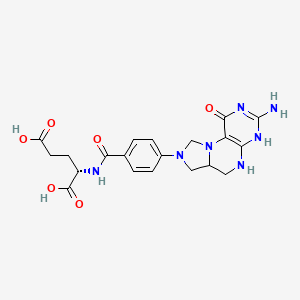
Folitixorin
Overview
Description
Mechanism of Action
Target of Action
Folitixorin, also known as 5,10-Methylenetetrahydrofolate, is a reduced form of folate and a cofactor for the enzyme thymidylate synthetase (TYMS) . TYMS is a crucial enzyme involved in the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis .
Mode of Action
This compound interacts with its target, thymidylate synthetase, by forming a ternary complex with the enzyme and fluorodeoxyuridylate (FdUMP), the active metabolite of 5-fluorouracil . This interaction inhibits the activity of thymidylate synthetase, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP . This inhibition disrupts DNA synthesis, which is crucial for cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thymidylate synthase pathway . By inhibiting thymidylate synthase, this compound disrupts the synthesis of dTMP, a critical component of DNA. This disruption affects DNA synthesis and, consequently, cell proliferation .
Pharmacokinetics
It’s known that this compound is a small molecule drug . More research is needed to fully elucidate the ADME properties of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of cellular proliferation . By disrupting DNA synthesis through the inhibition of thymidylate synthase, this compound can induce tumor cell death . This makes it a potential therapeutic agent for cancer treatment .
Action Environment
It’s known that various environmental factors can impact the effectiveness of drugs in general . These can include factors such as temperature, climate, radiation, and exposure to other chemicals
Biochemical Analysis
Biochemical Properties
Folitixorin acts as a cofactor for thymidylate synthetase, the enzyme responsible for catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction is essential for DNA synthesis. This compound forms a ternary complex with thymidylate synthetase and fluorodeoxyuridylate (FdUMP), the active metabolite of 5-fluorouracil, thereby inhibiting thymidylate synthetase activity and DNA synthesis . This inhibition leads to the depletion of thymidine triphosphate (TTP), a necessary constituent of DNA, ultimately inhibiting cellular proliferation and inducing tumor cell death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It enhances the cytotoxic effects of 5-fluorouracil by stabilizing the ternary complex formed between thymidylate synthetase, FdUMP, and this compound. This stabilization increases the inhibition of DNA synthesis, leading to an inhibition of cellular proliferation and inducing tumor cell death . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of folate and its derivatives, which are essential for one-carbon metabolism and nucleotide synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to thymidylate synthetase and forming a ternary complex with FdUMP. This complex inhibits the enzyme’s activity, preventing the conversion of dUMP to dTMP, which is necessary for DNA synthesis . The inhibition of thymidylate synthetase leads to the depletion of TTP, resulting in the inhibition of DNA synthesis and cellular proliferation . This compound also interacts with other enzymes involved in folate metabolism, such as methylenetetrahydrofolate dehydrogenase (MTHFD2), which plays a role in one-carbon metabolism and nucleotide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in combination with 5-fluorouracil, where it enhances the cytotoxic effects and reduces tumor growth in in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound enhances the efficacy of 5-fluorouracil without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to rapidly proliferating cells . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to folate metabolism and one-carbon metabolism. It interacts with enzymes such as thymidylate synthetase and MTHFD2, which are involved in the synthesis of nucleotides and the regulation of redox homeostasis . This compound’s role in these pathways is crucial for maintaining the balance of nucleotide pools and supporting DNA synthesis and repair .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The distribution of this compound is generally uneven, with higher concentrations observed in tissues with high metabolic activity . This uneven distribution can affect its localization and accumulation within cells, influencing its efficacy and toxicity .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It is primarily localized in the cytoplasm and mitochondria, where it participates in folate metabolism and one-carbon metabolism . The localization of this compound within these compartments is essential for its activity and function, as it ensures the availability of folate derivatives for nucleotide synthesis and other metabolic processes .
Preparation Methods
Synthetic Routes: The synthesis of involves several steps, including reduction of the parent compound, (5,10-methyl THF).
Reaction Conditions: The reduction process typically employs chemical reagents and specific reaction conditions to convert 5,10-methyl THF to .
Industrial Production: While I don’t have specific details on industrial-scale production, research laboratories often synthesize for experimental purposes.
Chemical Reactions Analysis
Reactions: participates in various biochemical reactions, including those related to nucleotide metabolism and DNA synthesis.
Common Reagents: The reduction of 5,10-methyl THF to typically involves reducing agents.
Major Products: The primary product of this reduction reaction is itself.
Scientific Research Applications
Comparison with Similar Compounds
Uniqueness: stands out due to its role as a cofactor for thymidylate synthetase. Its specific function distinguishes it from other folate derivatives.
Similar Compounds: While is unique, related compounds include other folate analogs and cofactors involved in one-carbon metabolism.
Properties
IUPAC Name |
(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12?,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUQALWYRSVHF-ABLWVSNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955873 | |
| Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3432-99-3 | |
| Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3432-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Folitixorin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Folitixorin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17113 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOLITIXORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SXY5ET48B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




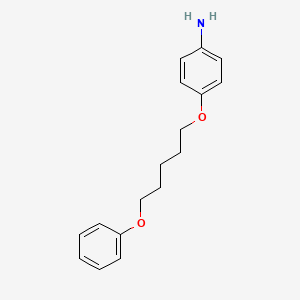
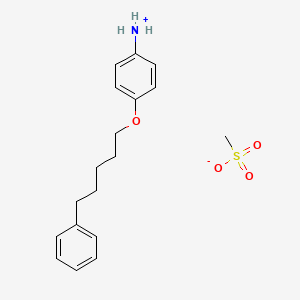
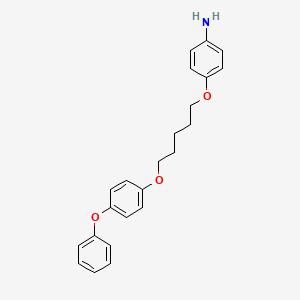
![[4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride](/img/structure/B1665502.png)

